![molecular formula C14H22Cl2N2O B2648751 1'-Methylspiro[chromane-2,4'-piperidin]-4-amine dihydrochloride CAS No. 1052545-47-7](/img/structure/B2648751.png)
1'-Methylspiro[chromane-2,4'-piperidin]-4-amine dihydrochloride
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Overview
Description
Spiro [chromane-2,4′-piperidine]-4 (3 H )-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals .
Synthesis Analysis
A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization . Over the past few years, significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations .Molecular Structure Analysis
The molecular structure of spiro [chromane-2,4′-piperidine]-4 (3 H )-one is a six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .Chemical Reactions Analysis
The formation of a spiro compound usually involves simultaneous reactions of condensation and cyclization .Physical And Chemical Properties Analysis
The empirical formula for a similar compound, 1-Methylspiro [indole-3,4′-piperidin]-2 (1H)-one hydrochloride, is C13H17ClN2O, and its molecular weight is 252.74 .Scientific Research Applications
Antibacterial Agents
1’-Methylspiro[chromane-2,4’-piperidin]-4-amine dihydrochloride: has been investigated as a potential DNA gyrase inhibitor—a crucial enzyme involved in DNA replication and transcription. DNA gyrase introduces negative supercoils into DNA and relaxes positive supercoils, making it an attractive antibacterial target. To combat antibiotic-resistant bacterial infections, computational tools such as high-throughput virtual screening (HTVS), standard precision (SP) docking, extra precision (XP) docking, and molecular dynamics (MD) simulations were employed to identify potential DNA gyrase inhibitors . Notably, this compound demonstrated better docking scores than the co-crystallized ligand (Clorobiocin) with DNA gyrase, suggesting its promise as an antibacterial agent.
SCD-1 Inhibitors
Compound 21, specifically 1’-{6-[5-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-yl]pyridazin-3-yl}-5-(trifluoromethyl)-3,4-dihydrospiro[chromene-2,4’-piperidine] , exhibited potent inhibitory effects against stearoyl-CoA desaturase 1 (SCD-1) both in vitro and in vivo (using C57BL/6 J mice) . SCD-1 plays a critical role in lipid metabolism, making it an attractive target for metabolic disorders and cancer research.
Drug-Like Properties
The compound AM1 (1R,3S)-1-[(2-[(3-(ammoniomethyl)phenyl)amino]-2-oxoethyl)-3-carbamoylpiperidin-1-ium) and AM5 (1’S,2’S,4R)-4-ammonio-6-ethyl-1’-methylspiro[chromane-2,4’-piperidine] were predicted to possess good water solubility and excellent absorption characteristics. These properties are essential for drug-like molecules, suggesting their potential as therapeutic agents .
Mechanism of Action
While the exact mechanism of action for “1’-Methylspiro[chromane-2,4’-piperidin]-4-amine dihydrochloride” is not specified in the available resources, compounds with a similar backbone have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial and antitumor .
Future Directions
properties
IUPAC Name |
1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.2ClH/c1-16-8-6-14(7-9-16)10-12(15)11-4-2-3-5-13(11)17-14;;/h2-5,12H,6-10,15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJZWJCDJYYOGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(C3=CC=CC=C3O2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-amine dihydrochloride |
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